molecular formula C20H19ClN4O3 B2834102 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione CAS No. 879579-40-5

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2834102
CAS No.: 879579-40-5
M. Wt: 398.85
InChI Key: ZFKCOTJIIPVAKN-UHFFFAOYSA-N
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Description

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core linked to a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinazoline and piperazine rings suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylethylamine, which is then cyclized with diethylene glycol to form the piperazine ring.

    Quinazoline Core Formation: The quinazoline core is synthesized by reacting anthranilic acid with formamide to form 2,4-dihydroquinazoline-3-one.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazoline core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reaction and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: The compound is used as a probe to investigate the function of specific proteins and enzymes.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may interact with G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and exhibits similar biological activities.

    N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another compound with a piperazine moiety, known for its selective binding to dopamine receptors.

Uniqueness

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of a quinazoline core and a piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCOTJIIPVAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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